Cas no 2138194-86-0 (2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid)

2-Cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid is a specialized organic compound featuring a cyclopentyl group and a methanesulfonyl-substituted pyrazole moiety. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules targeting inflammation or metabolic disorders. The presence of the methanesulfonyl group enhances solubility and reactivity, facilitating further derivatization. The cyclopentyl ring contributes to steric stability, while the propanoic acid backbone offers functional versatility for conjugation or salt formation. This compound is suited for applications requiring precise molecular modifications, such as drug discovery or enzyme inhibition studies, due to its well-defined reactivity profile and potential for selective interactions.
2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid structure
2138194-86-0 structure
Product Name:2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
CAS No:2138194-86-0
MF:C12H18N2O4S
MW:286.347321987152
CID:5990191
PubChem ID:165841484
Update Time:2025-06-13

2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid
    • EN300-1074556
    • 2138194-86-0
    • Inchi: 1S/C12H18N2O4S/c1-19(17,18)10-6-13-14(7-10)8-11(12(15)16)9-4-2-3-5-9/h6-7,9,11H,2-5,8H2,1H3,(H,15,16)
    • InChI Key: RRDFMKZVGKQPRG-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=NN(C=1)CC(C(=O)O)C1CCCC1)(=O)=O

Computed Properties

  • Exact Mass: 286.09872823g/mol
  • Monoisotopic Mass: 286.09872823g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 97.6Ų

2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid Pricemore >>

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Additional information on 2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid

Introduction to 2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 2138194-86-0)

2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid, identified by its CAS number 2138194-86-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a cyclopentyl side chain and a 4-methanesulfonyl-1H-pyrazol-1-yl substituent, exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility.

The structural composition of 2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid incorporates key pharmacophoric elements that are frequently explored in medicinal chemistry. The cyclopentyl group contributes to the molecule's steric properties, influencing its solubility, metabolic stability, and interaction with biological targets. Meanwhile, the 4-methanesulfonyl-1H-pyrazol-1-yl moiety introduces a polar, charged functional group that can enhance binding affinity and selectivity in protein-ligand interactions.

Recent advancements in computational chemistry and high-throughput screening have highlighted the significance of heterocyclic compounds like pyrazole derivatives in drug development. The pyrazole scaffold is known for its versatility in modulating various biological pathways, including enzyme inhibition and receptor binding. In particular, the introduction of a 4-methanesulfonyl group at the 4-position of the pyrazole ring enhances its pharmacological profile, making it a valuable scaffold for designing novel therapeutic agents.

One of the most compelling aspects of 2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid is its potential application in the development of small-molecule inhibitors targeting inflammatory and immunomodulatory pathways. The combination of the cyclopentyl and pyrazole moieties creates a molecular architecture that can interact with specific enzymes or receptors involved in chronic inflammatory diseases. Preliminary studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by modulating key signaling cascades such as NF-κB and MAPK.

The synthesis of 2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid represents a significant achievement in organic chemistry, demonstrating the ability to integrate multiple functional groups into a single molecular entity. The synthetic route typically involves multi-step reactions, including cycloaddition reactions, sulfonylation processes, and protection-deprotection strategies to achieve the desired regioselectivity and stereochemistry. These synthetic methodologies are critical for producing high-purity compounds suitable for preclinical and clinical investigations.

In the context of drug discovery, the availability of well-characterized compounds like 2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 2138194-86-0) serves as a valuable resource for medicinal chemists. These compounds can be used as starting points for structure-based drug design or as leads in fragment-based drug development programs. The structural features of this molecule make it an attractive candidate for further optimization to improve potency, selectivity, and pharmacokinetic properties.

Recent research has also explored the potential applications of this compound in oncology. The pyrazole scaffold is widely recognized for its role in developing kinase inhibitors, which are crucial in targeted cancer therapies. The presence of the 4-methanesulfonyl group may enhance binding interactions with tyrosine kinases or other enzymes overexpressed in cancer cells. Further investigation into the anticancer activity of derivatives of 2-cyclopentyl-3-(4-methanesulfonyl-1H-pyrazol-1-y)propanoic acid could lead to novel therapeutic strategies for treating various types of cancer.

The compound's physicochemical properties, such as solubility and metabolic stability, are also critical factors to consider in drug development. The cyclopentyl group contributes to hydrophobicity, while the charged nature of the 4-methanesulfonyl moiety increases water solubility. Balancing these properties is essential for achieving optimal pharmacokinetic profiles, including absorption, distribution, metabolism, excretion (ADME), and toxicity (T). Computational modeling techniques can be employed to predict these properties and guide optimization efforts.

In conclusion,2-cyclopentyl}-3-(4-methanesulfonyl-lH-pyrazol-l-yI)-propanoic acid (CAS No 2138194860) is a promising compound with diverse applications in pharmaceutical research Its unique structural features make it an attractive candidate for further exploration in drug discovery particularly in modulating inflammatory immunomodulatoryand oncological pathways Continued investigation into its biological activities synthetic methodologiesand pharmacological profiles will likely uncover new opportunities for therapeutic intervention

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